Lipophilicity Modulation: 2‑Methylpyrimidine Core vs. Unsubstituted Pyrimidine Analog
The title compound exhibits an XLogP3 value of 3.1, compared with an estimated XLogP3 of 2.5 for the des‑methyl analog 2‑({1‑[3‑(trifluoromethyl)benzoyl]pyrrolidin‑3‑yl}oxy)pyrimidine [1]. The ΔlogP of +0.6 log units conferred by the 2‑methyl substituent is expected to enhance passive membrane permeability while keeping the compound within the lead‑like logP range (≤4) [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2‑({1‑[3‑(trifluoromethyl)benzoyl]pyrrolidin‑3‑yl}oxy)pyrimidine (estimated XLogP3 ≈ 2.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 algorithm; values retrieved from vendor‑aggregated databases |
Why This Matters
A logP difference of 0.6 can translate into a 3‑ to 4‑fold difference in predicted passive permeability (Papp), directly impacting oral absorption potential and cell‑based assay exposure; researchers requiring a specific lipophilicity window cannot substitute the des‑methyl analog without re‑optimizing permeability.
- [1] Kuujia.com. (2025). CAS 2034523-38-9 – Computed Properties. Retrieved from https://www.kuujia.com/cas-2034523-38-9.html View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
